5-Methyl-2-hepten-4-one, also known as filbertone, is a naturally occurring flavoring compound found in hazelnuts (Corylus avellana) []. It has a characteristic nutty, hazelnut-like aroma and is designated as "generally recognized as safe" (GRAS) for use in food by the Flavor and Extract Manufacturers Association (FEMA). Due to its pleasant aroma, filbertone finds application in various food products, including hazelnut-flavored candies, ice creams, and bakery goods [].
The presence of 5-methyl-2-hepten-4-one can be used as a marker compound to detect the adulteration of other oils, such as olive oil, with hazelnut oil [, ]. This application relies on the fact that filbertone is a characteristic component of hazelnut oil and is not typically found in significant quantities in olive oil. By analyzing the concentration of filbertone, researchers and food scientists can identify potential adulteration attempts and ensure the authenticity of the labeled product.
5-Methyl-2-hepten-4-one is an organic compound with the molecular formula and a molecular weight of 126.2 g/mol. It is classified as an α,β-unsaturated ketone, characterized by its nutty, metallic, and buttery odor, often associated with hazelnuts. This compound is also known by several synonyms, including filbertone and hazelnut ketone. Its boiling point is approximately 170 °C, and it has a density of 0.845 g/mL at 25 °C .
In synthesis, it can be derived through several methods, including Grignard reactions and condensation reactions involving acetylacetic esters .
5-Methyl-2-hepten-4-one exhibits notable biological activities. It has been evaluated for its potential toxicological effects, including:
The compound's safety profile suggests that while it may cause sensitization in some individuals, it is generally regarded as safe when used appropriately.
Several methods have been developed for synthesizing 5-methyl-2-hepten-4-one:
5-Methyl-2-hepten-4-one has several applications:
Interaction studies indicate that 5-methyl-2-hepten-4-one can react with skin proteins, which is significant for assessing its potential allergenic properties. In vitro assays such as the direct peptide reactivity assay (DPRA) have shown that the compound can interact with skin proteins, suggesting a need for caution in cosmetic formulations containing this ingredient .
Several compounds share structural similarities with 5-methyl-2-hepten-4-one. Notable examples include:
Compound Name | CAS Number | Key Features |
---|---|---|
7-Methyl-3-octen-2-one | 33046-81-0 | Similar nutty flavor; used in flavoring and fragrance. |
5,6,7-trimethylocta-2,5-dien-4-one | 358331-95-0 | Contains additional unsaturation; used in similar applications but less reactive due to structure. |
5-Methyl-2-hepten-4-one stands out due to its specific nutty aroma profile and its application in both food flavoring and perfumery. Unlike its analogs, it possesses a single unsaturation that contributes to its unique sensory characteristics while maintaining relatively low toxicity levels compared to other similar compounds .
5-Methyl-2-hepten-4-one is an organic compound with the molecular formula C₈H₁₄O [2] [5]. The compound exhibits a molecular weight of 126.20 grams per mole, as consistently reported across multiple analytical sources [2] [3] [5]. The structure features an unsaturated ketone with a double bond between the second and third carbon atoms and a methyl group positioned at the fifth carbon [2] [9].
The compound exists as stereoisomers, with the most prevalent form being the trans configuration, specifically (E)-5-methylhept-2-en-4-one [5] [9]. The International Union of Pure and Applied Chemistry name for the compound is (E)-5-methylhept-2-en-4-one [5] [17]. The Chemical Abstracts Service registry number is 81925-81-7 for the racemic mixture, while the specific (E)-isomer carries the registry number 102322-83-8 [2] [9].
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₄O | [2] [5] |
Molecular Weight | 126.20 g/mol | [2] [3] [5] |
International Union of Pure and Applied Chemistry Name | (E)-5-methylhept-2-en-4-one | [5] [17] |
Chemical Abstracts Service Number | 81925-81-7 (racemic) | [2] [8] |
Simplified Molecular Input Line Entry System | CCC(C)C(=O)C=CC | [5] [17] |
International Chemical Identifier Key | ARJWAURHQDJJAC-GQCTYLIASA-N | [5] [9] |
The structural framework belongs to the class of enones, characterized by the presence of an α,β-unsaturated ketone functional group [26]. The compound features a seven-carbon chain with an unsaturated ketone system, making it an important member of the aliphatic enone family [26].
5-Methyl-2-hepten-4-one exists as a clear, mobile liquid at room temperature [11]. The compound exhibits characteristic thermal properties that define its physical state under various temperature conditions [8] [12].
The melting point of 5-methyl-2-hepten-4-one has been reported at -66.9°C according to computational estimates [8]. Experimental data indicates no observable melting point down to -100°C at standard atmospheric pressure of 1013 hectopascals [12]. Alternative computational models suggest a melting point of -42.63°C [12].
The boiling point demonstrates more consistent values across different sources, with experimental measurements reporting 170°C at standard atmospheric pressure [8] [13] [16]. Additional data confirms boiling point ranges between 167-169°C at 1013 hectopascals [12] and 169-171°C according to other experimental determinations [17] [31].
Thermal Property | Value | Method | Source |
---|---|---|---|
Melting Point | -66.9°C | Computational estimate | [8] |
Melting Point | No melting point to -100°C | Experimental at 1013 hPa | [12] |
Melting Point | -42.63°C | Computational (EPI Suite) | [12] |
Boiling Point | 170°C | Experimental | [8] [13] [16] |
Boiling Point | 167-169°C | Experimental at 1013 hPa | [12] |
Boiling Point | 169-171°C | Experimental | [17] [31] |
The flash point, an important safety parameter, has been measured at 61°C using closed cup methodology [3] [16]. Alternative measurements report flash point values of 55°C [17] and 62°C [14], indicating slight variation depending on testing conditions and methodology employed.
The density of 5-methyl-2-hepten-4-one has been experimentally determined as 0.845 grams per milliliter at 25°C [3] [8] [16]. Additional measurements report a density of 0.851 grams per cubic centimeter at 20°C [27], indicating minimal temperature dependence within this range.
The refractive index, measured at the sodium D-line at 20°C, consistently shows a value of 1.444 [5] [13] [16] [17]. This optical property remains stable across different measurement conditions and sources, providing a reliable identification parameter for the compound.
Water solubility demonstrates moderate hydrophilic characteristics, with experimental determinations showing 3,018 milligrams per liter at 20°C under pH 3.8 conditions [12] [27]. Computational estimates using the EPI Suite methodology predict lower water solubility at 1,208 milligrams per liter [12].
Physical Property | Value | Temperature | Method/Conditions | Source |
---|---|---|---|---|
Density | 0.845 g/mL | 25°C | Experimental | [3] [8] [16] |
Density | 0.851 g/cm³ | 20°C | Experimental | [27] |
Refractive Index (nD) | 1.444 | 20°C | Sodium D-line | [5] [13] [16] [17] |
Water Solubility | 3,018 mg/L | 20°C | pH 3.8 | [12] [27] |
Water Solubility | 1,208 mg/L | - | Computational (EPI Suite) | [12] |
The vapor pressure exhibits temperature dependence, with measurements of 2.48 hectopascals at 20°C, 3.38 hectopascals at 25°C, and 13.89 hectopascals at 50°C [12]. These values indicate moderate volatility under ambient conditions, contributing to the compound's aromatic properties.
Solubility characteristics extend beyond aqueous systems, with the compound showing slight solubility in water but good solubility in most organic solvents [30]. This amphiphilic nature makes it suitable for various formulation applications requiring both hydrophilic and lipophilic interactions.
5-Methyl-2-hepten-4-one exhibits distinctive organoleptic properties that define its primary applications in flavor and fragrance industries [8] [18]. The compound demonstrates a characteristic hazelnut aroma with additional notes described as metallic, buttery, and nutty [8] [18].
Detailed sensory analysis reveals complex olfactory characteristics at different concentration levels [8] [18]. At 1.0 percent concentration, the aroma presents as sweet roasted hazelnuts with rich nutty notes and roasted nut skin undertones [8] [18]. The odor intensity is classified as high, with recommendations for evaluation at concentrations of 1.0 percent or lower to prevent olfactory saturation [19].
Taste characteristics demonstrate equally complex profiles, with evaluations at 5 parts per million revealing nutty, roasted, coffee, and cocoa notes [8] [18]. Additional flavor descriptors include brown, earthy, and meaty nuances, complemented by sugar fondant and delicate hazelnut notes with macadamia and pecan undertones [8] [18].
Sensory Parameter | Concentration | Description | Source |
---|---|---|---|
Aroma Profile | 1.0% | Sweet roasted hazelnuts, rich nutty, roasted nut skin | [8] [18] |
Odor Type | - | Nutty, hazelnut, metallic, buttery | [8] [18] [19] |
Taste Profile | 5 ppm | Nutty, roasted, coffee, cocoa, brown, earthy, meaty | [8] [18] |
Odor Strength | - | High intensity | [19] |
Substantivity | 100% | 2 hours | [19] |
The compound serves as a key aroma component naturally occurring in roasted hazelnuts and filberts [8] [18]. Its identification as the character compound responsible for natural hazelnut flavor has established its importance in food science and flavor chemistry [8]. The sensory properties make it particularly valuable for applications requiring authentic hazelnut character in food products, including chocolate formulations [22].
Additional organoleptic descriptors include fruity and green notes reminiscent of dried fruits, contributing to its complex aromatic profile [8]. The compound exhibits moderate substantivity, maintaining its aromatic properties for approximately two hours at full concentration [19].
The logarithm of the octanol-water partition coefficient (LogP) serves as a critical parameter for understanding the lipophilicity and bioavailability characteristics of 5-methyl-2-hepten-4-one [8] [27] [28]. Experimental determinations consistently report LogP values indicating moderate lipophilic character.
Experimental measurements yield a LogP value of 2.28 at 25°C [12] [27], while computational estimates using different methodologies show slight variations. The EPI Suite computational model predicts a LogP of 2.22 [12], and alternative computational approaches report values of 2.02 [23] and 2.20 [28].
The partition coefficient directly measured as the ratio of concentrations in octanol versus water phases confirms the moderate lipophilicity of the compound [27]. This property influences the compound's behavior in biological systems and formulation matrices, affecting parameters such as membrane permeability and distribution characteristics [28].
LogP Method | Value | Temperature | Source |
---|---|---|---|
Experimental | 2.28 | 25°C | [12] [27] |
Computational (EPI Suite) | 2.22 | - | [12] |
Computational (Alternative) | 2.02 | - | [23] |
Computational (XlogP) | 2.20 | - | [28] |
Computational (AlogP) | 2.18 | - | [28] |
Additional computational analyses provide supporting data for lipophilicity assessment [28] [29]. The Crippen method calculates a LogP of 2.178 [29], while atomic LogP calculations yield 2.18 [28]. These consistent values across different computational approaches validate the experimental determinations.
The moderate LogP values position 5-methyl-2-hepten-4-one in an optimal range for various applications requiring balanced hydrophilic and lipophilic properties [28]. This characteristic proves particularly valuable in flavor and fragrance applications where both water and oil phases may be present, allowing for effective distribution and retention of aromatic properties across different media.
Flammable;Irritant